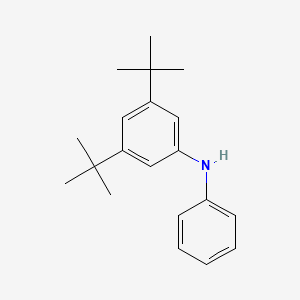
2-Cyclopentyl-2-methyl-1,3-propane-diol dicarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopentyl-2-methyl-1,3-propane-diol dicarbamate is an organic compound with the molecular formula C11H20N2O4 It is a derivative of 1,3-propanediol, featuring cyclopentyl and methyl groups attached to the central carbon atom, and two carbamate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-2-methyl-1,3-propane-diol dicarbamate typically involves the reaction of 2-cyclopentyl-2-methyl-1,3-propanediol with phosgene or a phosgene equivalent in the presence of a base. The reaction conditions often require an inert atmosphere and low temperatures to prevent decomposition of the reactants and products. The general reaction scheme is as follows:
Starting Material: 2-Cyclopentyl-2-methyl-1,3-propanediol
Reagent: Phosgene or a phosgene equivalent (e.g., triphosgene)
Base: Triethylamine or pyridine
Solvent: Dichloromethane or chloroform
Temperature: 0-5°C
The reaction proceeds through the formation of an intermediate chloroformate, which then reacts with ammonia or an amine to form the dicarbamate product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of safer phosgene substitutes and automated systems can also enhance the efficiency and safety of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopentyl-2-methyl-1,3-propane-diol dicarbamate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 2-cyclopentyl-2-methyl-1,3-propanediol and carbamic acid derivatives.
Oxidation: Oxidative cleavage of the carbamate groups can produce corresponding carbonyl compounds.
Substitution: The carbamate groups can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions, water as solvent, room temperature to reflux.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), acidic medium, room temperature to elevated temperatures.
Substitution: Nucleophiles (amines, alcohols), solvents like dichloromethane or ethanol, room temperature to reflux.
Major Products Formed
Hydrolysis: 2-Cyclopentyl-2-methyl-1,3-propanediol, carbamic acid derivatives.
Oxidation: Carbonyl compounds (e.g., ketones, aldehydes).
Substitution: Substituted carbamates.
Applications De Recherche Scientifique
2-Cyclopentyl-2-methyl-1,3-propane-diol dicarbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a protecting group for diols in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme-catalyzed reactions involving carbamates.
Medicine: Explored for its potential as a prodrug, where the carbamate groups can be enzymatically cleaved to release active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-Cyclopentyl-2-methyl-1,3-propane-diol dicarbamate involves the interaction of its carbamate groups with biological targets. Carbamates can inhibit enzymes by forming stable carbamoyl-enzyme intermediates. This compound may target enzymes such as acetylcholinesterase, leading to the inhibition of neurotransmitter breakdown and prolonged neurotransmission.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyclopentyl-2-methyl-1,3-propanediol: The parent diol compound without carbamate groups.
2-Methyl-2-propyl-1,3-propanediol: A similar diol with a propyl group instead of a cyclopentyl group.
1,3-Propanediol, 2-cyclopentyl-2-methyl-, dicarbamate: Another dicarbamate derivative with slight structural variations.
Uniqueness
2-Cyclopentyl-2-methyl-1,3-propane-diol dicarbamate is unique due to its specific combination of cyclopentyl and methyl groups, which can influence its reactivity and interaction with biological targets
Propriétés
Numéro CAS |
1142-84-3 |
|---|---|
Formule moléculaire |
C11H20N2O4 |
Poids moléculaire |
244.29 g/mol |
Nom IUPAC |
(3-carbamoyloxy-2-cyclopentyl-2-methylpropyl) carbamate |
InChI |
InChI=1S/C11H20N2O4/c1-11(6-16-9(12)14,7-17-10(13)15)8-4-2-3-5-8/h8H,2-7H2,1H3,(H2,12,14)(H2,13,15) |
Clé InChI |
MYCUGBCULANECB-UHFFFAOYSA-N |
SMILES canonique |
CC(COC(=O)N)(COC(=O)N)C1CCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


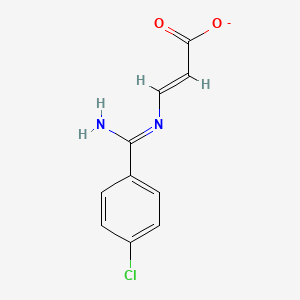

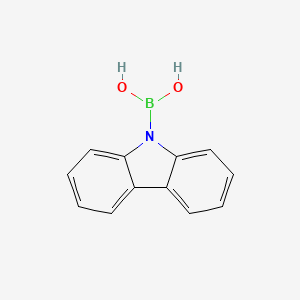
![2,2-dimethylpropanoyloxymethyl 7-[[(E)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B12813482.png)

![8-methyl-3H-thieno[3,2-e]benzimidazole](/img/structure/B12813488.png)

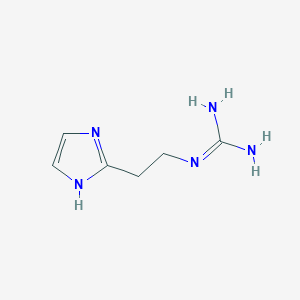
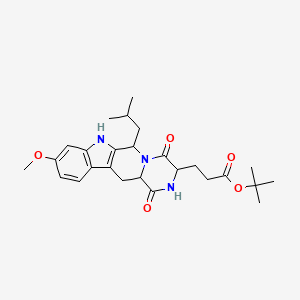
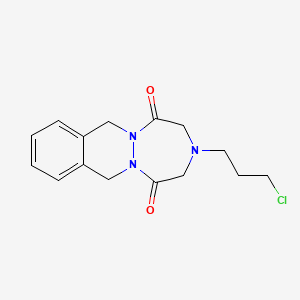
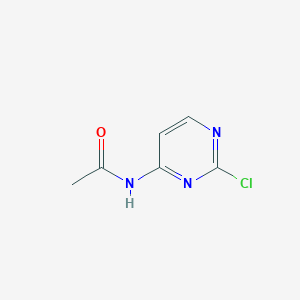

![1-O-[3-[(1S)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] 8-O-[3-[(1R)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] (E)-oct-4-enedioate;dihydrochloride](/img/structure/B12813547.png)
